molecular formula C23H27NO5S B2979995 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide CAS No. 863443-87-2

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide

Cat. No.: B2979995
CAS No.: 863443-87-2
M. Wt: 429.53
InChI Key: UXBANROAXMFOHU-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide: is a synthetic compound with a complex molecular structure It features a benzamide core substituted with a 1,1-dioxido-2,3-dihydrothiophen-3-yl group, two ethoxy groups, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-ethylphenylamine to yield the benzamide.

    Introduction of the Thiophene Moiety: The next step involves the introduction of the 1,1-dioxido-2,3-dihydrothiophen-3-yl group. This can be achieved by reacting the benzamide with a thiophene derivative under oxidative conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a thiol or thioether.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2,2,2-trifluoroacetamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxy groups and the ethylphenyl moiety differentiates it from other related compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-4-17-9-7-8-10-20(17)24(19-13-14-30(26,27)16-19)23(25)18-11-12-21(28-5-2)22(15-18)29-6-3/h7-15,19H,4-6,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBANROAXMFOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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